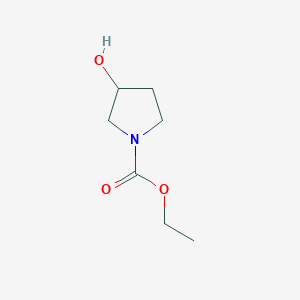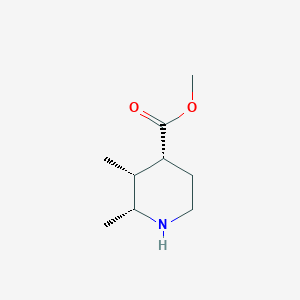
methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate is a chiral compound with a piperidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as piperidine and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature settings to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction parameters and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate: Unique due to its specific stereochemistry.
Other Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and its analogs.
Uniqueness
This compound stands out due to its:
Chirality: The specific stereochemistry imparts unique properties and reactivity.
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in synthesis.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-6-7(2)10-5-4-8(6)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t6-,7+,8+/m0/s1 |
Clave InChI |
FNIZSZIOMCNXAV-XLPZGREQSA-N |
SMILES isomérico |
C[C@H]1[C@H](NCC[C@H]1C(=O)OC)C |
SMILES canónico |
CC1C(NCCC1C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


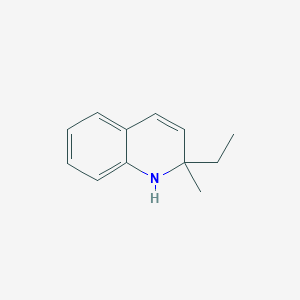

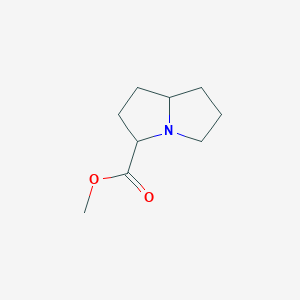


![3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde](/img/structure/B12857228.png)
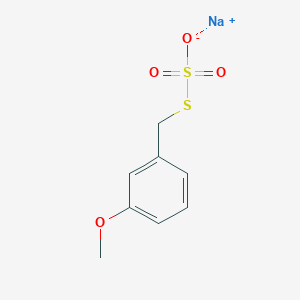
![5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)

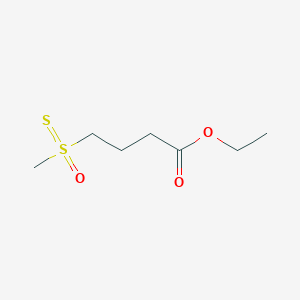
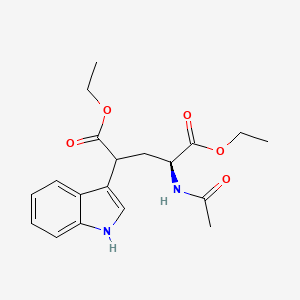
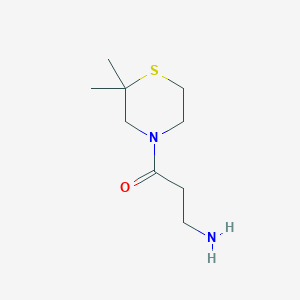
![8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12857274.png)
